molecular formula C8H4FIN2O B3011588 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one CAS No. 2460750-97-2

8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3011588
CAS No.: 2460750-97-2
M. Wt: 290.036
InChI Key: SQPSQPGOCPNMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by the presence of fluorine and iodine atoms at the 8th and 3rd positions, respectively, on the pyrido[1,2-a]pyrimidine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and 2-chloropyrimidine under basic conditions.

    Introduction of Fluorine and Iodine: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The iodine atom can be introduced through iodination reactions using iodine or iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

Industry:

    Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and survival.

Comparison with Similar Compounds

Uniqueness:

    Fluorine and Iodine Substitution: The presence of both fluorine and iodine atoms in 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one provides unique electronic and steric properties that can enhance its biological activity and selectivity.

    Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a versatile building block for synthesizing a wide range of derivatives.

Properties

IUPAC Name

8-fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-5-1-2-12-7(3-5)11-4-6(10)8(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPSQPGOCPNMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C(C2=O)I)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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